2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-ethyl-1,3-thiazinane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-2-6-8-5(7(9)10)3-4-11-6;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKJLUXEFLZYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1NC(CCS1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461706-39-7 | |
| Record name | 2H-1,3-Thiazine-4-carboxylic acid, 2-ethyltetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride typically involves the reaction of homocysteine thiolactone with formaldehyde. The reaction proceeds through a condensation mechanism, forming the thiazinane ring. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid. The reaction conditions often include the use of a catalyst, such as pyridine, and the reaction is carried out in an aqueous environment .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to obtain the hydrochloride salt in solid form .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted thiazinane derivatives depending on the nucleophile used.
Scientific Research Applications
Analytical Chemistry Applications
Gas Chromatography-Mass Spectrometry (GC-MS)
TCA has been identified as a product of the reaction between homocysteine (Hcy) and formaldehyde (FA) in physiological conditions. A study developed a GC-MS method for quantifying TCA in human urine, demonstrating its utility in clinical diagnostics. The method involved derivatization with isobutyl chloroformate (IBCF) and was validated according to FDA standards. The assay showed linearity within a 1–50 µmol L range, indicating its effectiveness for routine analysis of TCA levels in biological samples .
Table 1: GC-MS Method Validation for TCA Detection
| Parameter | Value |
|---|---|
| Linearity Range | 1–50 µmol L |
| Limit of Quantification (LOQ) | Established |
| Sample Size | 15 healthy volunteers |
| Derivatization Agent | Isobutyl chloroformate (IBCF) |
| Catalyst | Pyridine |
Biological Research Applications
Role in Homocysteine Metabolism
TCA is formed through the non-enzymatic condensation of Hcy with FA, which is significant in understanding metabolic pathways involving sulfur-containing amino acids. This reaction highlights the potential role of TCA in modulating homocysteine levels, which are linked to cardiovascular diseases when elevated .
Case Study: TCA in Human Urine
In a study involving urine samples from healthy individuals, the presence of TCA was confirmed using the developed GC-MS method. This finding suggests that TCA may serve as a biomarker for metabolic processes involving homocysteine and could be further explored for its implications in health diagnostics .
Medicinal Chemistry Applications
Potential Therapeutic Uses
Research indicates that thiazinane derivatives, including TCA, may have therapeutic properties due to their structural characteristics. The thiazolidine ring system is known for its biological activity, which can include antimicrobial and anti-inflammatory effects. Further investigations into the pharmacological properties of TCA could lead to new drug development avenues .
Table 2: Potential Biological Activities of Thiazinane Derivatives
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Anti-inflammatory | Reduction of inflammation markers |
| Enzyme Inhibition | Potential to inhibit specific metabolic enzymes |
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride involves its interaction with biological molecules, particularly those containing reactive aldehyde groups. The compound forms stable adducts with these molecules, potentially altering their function. This interaction is mediated through the formation of a thiazinane ring, which can modulate the activity of enzymes and other proteins involved in sulfur metabolism .
Comparison with Similar Compounds
(a) 1,1-Dioxo-1λ⁶,3-thiazinane-4-carboxylic acid hydrochloride
- Structure : Contains a sulfone (dioxo) group at the 1-position of the thiazinane ring.
- Molecular Formula : C₉H₁₀N₂O₄S (MW: 242.26 g/mol) .
- Key Difference: The sulfone group increases polarity and may enhance binding affinity to sulfonyl-group-recognizing enzymes. This modification contrasts with the non-oxidized sulfur in 2-ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride, which retains a thioether bond.
(b) 2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride
- Structure : Five-membered thiazolidine ring (vs. six-membered thiazinane).
- Molecular Formula: C₇H₁₂ClNO₂S (MW: 205.69 g/mol; CAS 205985-92-8) .
- Thiazolidine derivatives are common in bioactive molecules (e.g., penicillin analogs), whereas thiazinanes are less explored.
(c) Ethyl L-thiazolidine-4-carboxylate hydrochloride
- Structure : Ethyl ester substituent instead of a free carboxylic acid.
- Molecular Formula: C₇H₁₄ClNO₂S (MW: 223.71 g/mol; CAS 86028-91-3) .
- Key Difference : The ester group improves membrane permeability but requires hydrolysis to release the active carboxylic acid moiety.
(d) 2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride
- Structure : Aromatic thiazole ring (unsaturated) with a methyl group.
- Molecular Formula: C₅H₆ClNO₂S (MW: 187.63 g/mol; CAS 1311043-74-9) .
- Key Difference : The aromaticity of the thiazole ring enhances stability and π-π stacking interactions, contrasting with the saturated thiazinane’s conformational flexibility.
Physicochemical and Commercial Comparison
Research and Application Insights
Biological Activity
2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride (CAS No. 1461706-39-7) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
This compound is characterized by its unique thiazinane ring structure, which contributes to its reactivity and biological interactions. The compound's molecular formula is .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus affecting various metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens.
Antimicrobial Properties
Research indicates that thiazinane derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 2-Ethyl-1,3-thiazinane-4-carboxylic acid showed effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Investigations into the anticancer properties of thiazinane derivatives have revealed promising results. For instance, certain derivatives have been shown to inhibit cancer cell proliferation in vitro. The mechanism involves the modulation of cell cycle progression and induction of apoptosis in cancer cells .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. In studies involving this compound, it was found that at certain concentrations, the compound exhibited low toxicity towards normal human cell lines while maintaining efficacy against cancer cells .
Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of various thiazinane derivatives, including this compound. The results indicated a notable inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating significant antimicrobial potential .
Study 2: Anticancer Potential
Another investigation assessed the anticancer potential of thiazinane derivatives using human cancer cell lines. The study reported that this compound inhibited cell proliferation by up to 70% at concentrations of 50 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through apoptosis induction .
Data Tables
| Biological Activity | Test Organism/Cell Line | MIC (µg/mL) | % Inhibition |
|---|---|---|---|
| Antimicrobial | E. coli | 20 | 85% |
| Antimicrobial | S. aureus | 30 | 75% |
| Anticancer | HeLa Cells | - | 70% |
| Anticancer | MCF-7 Cells | - | 65% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization of precursor amines with carbonyl compounds or thiols under acidic conditions. For example, substituted thiazinanes are synthesized via [3+3] cycloaddition or nucleophilic ring-closure reactions using catalysts like Pd(OAc)₂ in toluene at 70°C . Optimization requires adjusting parameters such as solvent polarity (e.g., THF vs. DMSO/H₂O), temperature (-5°C to 70°C), and catalyst loading to improve yield and purity .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the thiazinane ring and ethyl substituent.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- HPLC with UV/Vis or ELSD detection to assess purity (>98%) and rule out byproducts from incomplete cyclization .
Q. What analytical methods are recommended for quantifying this compound in biological matrices (e.g., urine)?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., isobutyl chloroformate) improves volatility. Pre-treat samples via liquid-liquid extraction (LLE) at pH 7.4 to isolate the compound from interfering metabolites. Calibration curves using deuterated internal standards enhance accuracy .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage and experimental conditions?
- Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (0–80% RH), and pH (2–9). Monitor degradation via LC-MS and quantify hydrolytic byproducts (e.g., free thiols or carboxylic acids). Use Arrhenius modeling to predict shelf-life .
Q. What mechanistic insights exist for the reactivity of the thiazinane ring in this compound?
- Methodology : Study ring-opening reactions under nucleophilic (e.g., hydroxide) or electrophilic (e.g., alkylation) conditions. Kinetic analyses (e.g., pseudo-first-order rate constants) and DFT calculations can elucidate transition states and regioselectivity. For example, sulfur in the thiazinane ring may act as a nucleophilic site in alkylation reactions .
Q. How can researchers investigate interactions between this compound and biological macromolecules (e.g., enzymes)?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with target proteins. Pair with molecular docking simulations (e.g., AutoDock Vina) to predict binding modes. Validate via enzymatic inhibition assays (e.g., IC₅₀ determination) under physiologically relevant buffers .
Q. What strategies resolve contradictions in reported bioactivity data for thiazinane derivatives?
- Methodology : Conduct meta-analyses of published IC₅₀ values, accounting for variables like assay type (cell-free vs. cellular), pH, and solvent (DMSO vs. aqueous buffers). Reproduce key studies under standardized conditions and apply statistical tests (e.g., ANOVA) to identify outliers or systemic biases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
